molecular formula C24H31FO6 B12406767 Betamethasone acetate-d5

Betamethasone acetate-d5

Cat. No.: B12406767
M. Wt: 439.5 g/mol
InChI Key: AKUJBENLRBOFTD-WWLNSTOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone acetate-d5 is a deuterium-labeled derivative of betamethasone acetate, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. This compound is primarily used as an internal standard in the quantification of betamethasone by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of betamethasone acetate-d5 involves the incorporation of deuterium atoms into the betamethasone acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with betamethasone and introduce deuterium atoms at specific positions through hydrogen-deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Betamethasone acetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include betamethasone alcohol, betamethasone acetate derivatives, and other modified corticosteroids .

Scientific Research Applications

Betamethasone acetate-d5 is widely used in scientific research for various applications:

Mechanism of Action

Betamethasone acetate-d5, like its non-labeled counterpart, exerts its effects through the glucocorticoid receptor. Upon binding to the receptor, it modulates the transcription of various genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes . The molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are key players in the inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Betamethasone acetate-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-labeled compounds .

Properties

Molecular Formula

C24H31FO6

Molecular Weight

439.5 g/mol

IUPAC Name

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i5D,10D,11D2,19D/t5?,13-,17-,18-,19-,21-,22-,23-,24-

InChI Key

AKUJBENLRBOFTD-WWLNSTOISA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Origin of Product

United States

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